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Compound of Interest

Compound Name: 3-Bromo-2-nitrothiophene

Cat. No.: B186782 Get Quote

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-nitrothiophene

For the modern researcher and drug development professional, a comprehensive

understanding of a reagent's physical properties is not merely academic; it is the bedrock of

predictable, reproducible, and safe experimentation. 3-Bromo-2-nitrothiophene is a

heterocyclic building block of significant interest, primarily due to the unique electronic

characteristics imparted by its substituents. The electron-withdrawing nitro group, positioned

ortho to the bromine atom on the thiophene ring, profoundly influences the molecule's

reactivity, making it a valuable intermediate for the synthesis of complex pharmaceutical and

agrochemical compounds.[1]

This guide provides a detailed examination of the core physical properties of 3-Bromo-2-
nitrothiophene. Moving beyond a simple recitation of data, we will explore the causality behind

experimental choices for characterization and provide field-proven protocols, ensuring a self-

validating system of analysis for scientists engaging with this versatile compound.

Core Physicochemical & General Properties
The primary physical constants of a compound are the first-pass indicators of its identity, purity,

and appropriate handling and storage conditions. For 3-Bromo-2-nitrothiophene, these

properties are dictated by the combination of the aromatic thiophene ring, the heavy bromine

atom, and the polar nitro group.

The compound typically presents as an off-white or yellow crystalline solid or powder.[2] This

coloration can be an initial, albeit qualitative, indicator of purity, with significant deviation from a

pale yellow possibly suggesting the presence of impurities or degradation products. Its solid
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state at room temperature is consistent with its relatively high molecular weight and the

intermolecular forces induced by the polar nitro group.

A summary of its key quantitative properties is presented below.

Table 1: Summary of Physical Properties for 3-Bromo-2-nitrothiophene

Property Value Source(s)

IUPAC Name 3-bromo-2-nitrothiophene [3]

CAS Number 24430-27-1 [3][4]

Molecular Formula C₄H₂BrNO₂S [3][4]

Molecular Weight 208.03 - 208.04 g/mol [3][4]

Appearance
Off-white or yellow flakes,

crystals, or powder
[2]

Melting Point 78 - 81 °C [2]

Boiling Point
~228.6 °C (at 760 mmHg,

predicted)
[1]

Density
~1.945 g/cm³ (at 25 °C,

predicted)
[1]

Monoisotopic Mass 206.89896 Da [3][5]

Structural Elucidation and Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a

compound like 3-Bromo-2-nitrothiophene, techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for

confirming its identity and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. For 3-Bromo-2-nitrothiophene, ¹H NMR is particularly informative for
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confirming the substitution pattern on the thiophene ring.

¹H NMR Insights: The thiophene ring possesses two remaining protons. We expect to see

two distinct signals in the aromatic region of the spectrum, each corresponding to one of the

protons. These protons are adjacent to each other (at positions 4 and 5) and will therefore

exhibit spin-spin coupling, appearing as a pair of doublets. The electron-withdrawing effects

of the adjacent nitro and bromo groups will shift these protons downfield.

¹³C NMR Insights: A ¹³C NMR spectrum would show four distinct signals for the four carbons

of the thiophene ring, confirming the presence of four unique carbon environments. The

carbon bearing the nitro group (C2) and the carbon bearing the bromine (C3) would be

significantly influenced by these substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[6]

Key expected absorptions for 3-Bromo-2-nitrothiophene include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically

~3100 cm⁻¹), characteristic of C-H bonds on an aromatic ring.[6][7]

N-O Asymmetric & Symmetric Stretch (Nitro Group): Two strong, characteristic bands are

expected for the NO₂ group. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹

region, and the symmetric stretch appears in the 1335-1385 cm⁻¹ region.[7] These are often

the most prominent peaks in the spectrum.

C=C Ring Stretching: Medium intensity bands in the 1400-1600 cm⁻¹ region, corresponding

to the stretching vibrations of the thiophene ring itself.[7]

C-Br Stretch: This absorption occurs in the fingerprint region, typically between 500-600

cm⁻¹, and may be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elemental composition.
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a distinct

molecular ion peak. A key feature will be the isotopic pattern for bromine. Bromine has two

major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear

as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z = 207 and 209,

corresponding to C₄H₂⁷⁹BrNO₂S⁺ and C₄H₂⁸¹BrNO₂S⁺). This isotopic signature is a powerful

confirmation of the presence of a single bromine atom. The monoisotopic mass is calculated

to be 206.89896 Da.[3][5]

Experimental Protocols for Physical
Characterization
The trustworthiness of physical data hinges on the integrity of the experimental methodology.

The following section details the standard protocols for determining the key physical properties

of 3-Bromo-2-nitrothiophene.

Workflow for Physical Property Verification
The logical flow for characterizing a new batch of 3-Bromo-2-nitrothiophene involves a

sequence of tests designed to confirm identity, purity, and key physical constants.
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Caption: Workflow for the physical characterization of 3-Bromo-2-nitrothiophene.
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Protocol 1: Melting Point Determination (Capillary
Method)

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal

lattice, typically causing a depression and broadening of the melting range. A sharp melting

point close to the literature value suggests high purity.

Methodology:

Sample Preparation: Ensure the 3-Bromo-2-nitrothiophene sample is completely dry and

finely powdered by crushing it on a watch glass with a spatula.

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack

the sample down. Repeat until a packed column of 2-3 mm is achieved.

Apparatus Setup: Place the loaded capillary into the heating block of a melting point

apparatus.

Measurement:

Heat rapidly to about 15-20 °C below the expected melting point (78 °C).

Reduce the heating rate to 1-2 °C per minute. This slow rate is critical to allow for

thermal equilibrium between the sample, thermometer, and heating block, ensuring an

accurate reading.

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

Reporting: Report the melting point as a range (T₁ - T₂). For a pure sample, this range

should be narrow (≤ 1 °C).

Protocol 2: Spectroscopic Sample Preparation
Causality: The choice of sample preparation method is critical for obtaining high-quality,

artifact-free spectra. The method must not react with the analyte and must be transparent in
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the spectral region of interest.

Methodology:

For ¹H and ¹³C NMR:

Accurately weigh approximately 5-10 mg of 3-Bromo-2-nitrothiophene.

Transfer the solid to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a

wide range of organic compounds.

Cap the tube and gently agitate or vortex until the sample is fully dissolved. The solution

should be clear and free of suspended particles.

For FTIR (Attenuated Total Reflectance - ATR):

ATR is a preferred method for solid samples as it requires minimal preparation.

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent like isopropanol and allowing it to dry completely.

Record a background spectrum of the empty, clean crystal.

Place a small amount of the powdered 3-Bromo-2-nitrothiophene onto the crystal.

Apply pressure using the apparatus's anvil to ensure firm contact between the sample

and the crystal.

Record the sample spectrum.

Chemical Reactivity and Stability Considerations
The physical properties of a compound are intrinsically linked to its chemical stability. The

thiophene ring is electron-rich, but the presence of the strongly electron-withdrawing nitro
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group and the moderately withdrawing bromine atom renders the ring electron-deficient.[1] This

electronic arrangement is key to its utility in synthesis but also dictates its stability and storage.
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Caption: Electronic effects influencing the reactivity of the thiophene ring.

This electron-deficient nature makes the compound susceptible to nucleophilic aromatic

substitution, where a nucleophile can displace the bromine atom.[1] From a physical stability

perspective, this means the compound should be protected from strong bases or nucleophiles

during storage. It is stable under standard ambient conditions but should be stored sealed and

dry to prevent hydrolysis or reaction with atmospheric moisture.

Safety and Handling
A thorough understanding of a compound's hazards is a prerequisite for its safe use in a

laboratory setting. 3-Bromo-2-nitrothiophene is classified as a hazardous substance.

Primary Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It is also

known to cause skin irritation and serious eye irritation.[3]

GHS Hazard Statements: H302, H312, H315, H319, H332.[1][3]
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Recommended Precautions:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a

lab coat, and chemical safety goggles or a face shield.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1]

Recommended storage temperature is between 2-8 °C.[1]

Handling: Avoid creating dust. Wash hands thoroughly after handling.

By integrating a robust understanding of these physical properties with safe and precise

experimental protocols, researchers can confidently and effectively utilize 3-Bromo-2-
nitrothiophene in their synthetic and developmental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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